molecular formula C13H20O B1360404 2,4-Dimethyl-4-phenylpentan-2-ol CAS No. 5340-85-2

2,4-Dimethyl-4-phenylpentan-2-ol

Cat. No. B1360404
CAS RN: 5340-85-2
M. Wt: 192.3 g/mol
InChI Key: KQSZRLQXRKZELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dimethyl-4-phenylpentan-2-ol” is a chemical compound with the CAS Number: 5340-85-2 . It has a molecular weight of 192.3 . This compound is used as a fragrance in the perfume and cosmetics industry for its scent of fruits and flowers .


Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-4-phenylpentan-2-ol” is 1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethyl-4-phenylpentan-2-ol” include a density of 0.9±0.1 g/cm3, a boiling point of 279.4±9.0 °C at 760 mmHg, and a flash point of 107.3±14.5 °C . It has a molar refractivity of 60.0±0.3 cm3, and a molar volume of 203.2±3.0 cm3 .

Scientific Research Applications

Chemical Rearrangements and Cyclialkylation Studies

2,4-Dimethyl-4-phenylpentan-2-ol has been a subject of interest in studies focused on chemical rearrangements and cyclialkylation processes. For example, Giovannini et al. (2002) explored the acid-catalyzed cyclialkylation of this compound, leading to the formation of trans-2,3-Dihydro-1,1,2,3-tetramethyl-1H-indene. This research contributed to understanding the mechanism of unexpected rearrangements in similar cyclialkylations (Giovannini, Hengartner, & Pasquier, 2002).

Intramolecular Hydrogen Bonding Studies

Research by Afzali et al. (2014) focused on the molecular structure and intramolecular hydrogen bonding of compounds similar to 2,4-Dimethyl-4-phenylpentan-2-ol. Their study provided insights into the conformational stabilities and hydrogen bond strengths of such compounds, valuable for understanding their chemical properties and potential applications (Afzali, Vakili, Tayyari, Eshghi, & Nekoei, 2014).

Studies on Stereochemistry and Diastereoisomerism

Kodama et al. (1979) investigated the conformation of diastereoisomeric pairs of compounds structurally similar to 2,4-Dimethyl-4-phenylpentan-2-ol. Their work, which included 1H-NMR and other spectroscopic analyses, contributed to the understanding of stereochemistry in such molecules, which is crucial for their potential application in various chemical synthesis processes (Kodama, Nishihata, Zushi, Nishio, Uzawa, Sakamoto, & Iwamura, 1979).

Applications in Antitumor Drug Synthesis

Arjmand et al. (2013) conducted research on compounds structurally related to 2,4-Dimethyl-4-phenylpentan-2-ol for developing antitumor drug candidates. Their study involved the synthesis and characterization of new dimethyltin derived drug candidates, demonstrating the potential of such compounds in medicinal chemistry (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).

Conformational Analysis in Solid-State Photochemistry

Research by Resendiz et al. (2008) included the study of solid-state photochemistry of compounds related to 2,4-Dimethyl-4-phenylpentan-2-ol. This work highlighted the photoreactivity and structural behavior of these compounds under UV irradiation, contributing to the field of photochemistry (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008)

Safety And Hazards

“2,4-Dimethyl-4-phenylpentan-2-ol” is a flammable material that can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

2,4-dimethyl-4-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSZRLQXRKZELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C)(C)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277150
Record name 2,4-dimethyl-4-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-4-phenylpentan-2-ol

CAS RN

5340-85-2
Record name NSC957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dimethyl-4-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-4-phenylpentan-2-ol
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-4-phenylpentan-2-ol
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyl-4-phenylpentan-2-ol
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyl-4-phenylpentan-2-ol
Reactant of Route 5
Reactant of Route 5
2,4-Dimethyl-4-phenylpentan-2-ol
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-4-phenylpentan-2-ol

Citations

For This Compound
4
Citations
R Blum, E Giovannini, U Hengartner… - Helvetica chimica …, 2002 - Wiley Online Library
On Rearrangements by Cyclialkylations of Arylpentanols to 2,3‐Dihydro‐1H‐indene Derivatives. Part 1. An Unexpected Rearrangement by the Acid‐Catalyzed Cyclialkylation of 4‐(2‐…
Number of citations: 13 onlinelibrary.wiley.com
W Baker, RF Curtis, JFW McOmie, LW Olive… - Journal of the Chemical …, 1958 - pubs.rsc.org
It was considered of interest to study, under the same conditions, the Barbier-Wieland degradation of the simpler tertiary alcohol 2: 4-dimethyl-4-phenylpentan-2-01 (VI), which …
Number of citations: 2 pubs.rsc.org
GM Whitesides, EJ Panek… - Journal of the American …, 1972 - ACS Publications
The thermal decomposition of neophyl (tri-«-butylphosphine) copper (I)(3) in ether solution at tempera-tures between 30 and 125 takes place in large part by a free-radical mechanism. …
Number of citations: 104 pubs.acs.org
WP Lippert - 2009 - opus.bibliothek.uni-wuerzburg.de
Die vorliegende Arbeit beschreibt die Synthese eines Derivates von SR11237 sowie von siliciumhaltigen Derivaten der bekannten Wirkstoffe Protein-Tyrosin-Phosphatase-Inhibitor IV, …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.